molecular formula C6H13NS2 B13338536 2-(2-(Methylthio)ethyl)thiazolidine

2-(2-(Methylthio)ethyl)thiazolidine

Cat. No.: B13338536
M. Wt: 163.3 g/mol
InChI Key: CVVYIKYHCHNPTH-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)ethyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)ethyl)thiazolidine typically involves the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene in a solvent mixture of water and ethanol. The reaction proceeds efficiently under mild conditions, yielding the desired thiazolidine derivative .

Industrial Production Methods

Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)ethyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidine derivatives .

Scientific Research Applications

2-(2-(Methylthio)ethyl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Methylthio)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthioethyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H13NS2

Molecular Weight

163.3 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)-1,3-thiazolidine

InChI

InChI=1S/C6H13NS2/c1-8-4-2-6-7-3-5-9-6/h6-7H,2-5H2,1H3

InChI Key

CVVYIKYHCHNPTH-UHFFFAOYSA-N

Canonical SMILES

CSCCC1NCCS1

Origin of Product

United States

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